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REACTION_CXSMILES
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[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])=[CH:4][CH:3]=1
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Name
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|
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Quantity
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203.6 g
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Type
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reactant
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|
Smiles
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BrC1=CC=C(CBr)C=C1
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Name
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Quantity
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215 mL
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Type
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reactant
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|
Smiles
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P(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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|
Details
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The product is then subjected to fractional distillation (2×10−2 mbar, 120° C.)
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Name
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|
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Type
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product
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|
Smiles
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BrC1=CC=C(CP(OCC)(OCC)=O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 224 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.5% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |